1-benzyl-5-methanesulfonyl-1H-indole
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Overview
Description
1-Benzyl-5-(methylsulfonyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a benzyl group at the first position and a methylsulfonyl group at the fifth position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-(methylsulfonyl)-1H-indole can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzylindole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: Industrial production of 1-Benzyl-5-(methylsulfonyl)-1H-indole may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(methylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding 1-benzylindole.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second and third positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: 1-Benzylindole.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-Benzyl-5-(methylsulfonyl)-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(methylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For instance, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
1-Benzyl-2-(methylsulfonyl)-1H-imidazole: Shares a similar structure but with an imidazole ring instead of an indole ring.
1-Benzyl-5-(methylsulfonyl)-1H-tetrazole: Contains a tetrazole ring, differing in the nitrogen content and ring size.
1-Benzyl-5-(methylsulfonyl)-1H-pyrrole: Similar structure but with a pyrrole ring.
Uniqueness: 1-Benzyl-5-(methylsulfonyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a methylsulfonyl group at specific positions makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H15NO2S |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-benzyl-5-methylsulfonylindole |
InChI |
InChI=1S/C16H15NO2S/c1-20(18,19)15-7-8-16-14(11-15)9-10-17(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
InChI Key |
XLQCHKKGWHYMRG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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